![molecular formula C18H20N8OS B5577199 N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine
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Description
Synthesis Analysis
The synthesis of pyridazinamine derivatives involves multi-step reactions, starting from specific precursors such as hydrazides, carbon disulfide, and various halocompounds, leading to the formation of complex heterocyclic systems. Key steps include cyclization reactions, N-acylation, and substitution reactions to introduce various functional groups essential for the desired biological activity (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple ring systems, including pyridazinone, thiadiazole, and piperazine rings. The structure-activity relationship (SAR) analysis, particularly involving 3D-QSAR studies, provides insights into how variations in the substituents affect the biological activity and binding affinity of these molecules to their target receptors (Zou, Lai, Jin, & Zhang, 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclodehydration, N-acylation, and nucleophilic substitution reactions. The chemical properties of these compounds are influenced by the nature of their substituents, which can alter their reactivity and stability. For example, the presence of a thiadiazole ring can enhance the compound's electron-withdrawing capacity, affecting its reactivity in nucleophilic substitution reactions (Gaby et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the pharmacokinetic profile of these compounds. The crystal and molecular structures of these compounds, as determined by X-ray crystallography, reveal details about their conformation, intermolecular interactions, and stability, which are essential for understanding their behavior in biological systems (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Synthesis and Biological Activities
Research on the synthesis and biological activity of compounds with similar structures, such as those incorporating thiadiazole, pyridine, and piperazine units, reveals their potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. These studies often focus on the development of novel compounds with improved biological or physical properties.
Antimicrobial and Anticancer Activity : Compounds incorporating elements of the structure , such as pyridine, piperazine, and thiadiazole, have been synthesized and evaluated for their biological activities. Research demonstrates that these compounds possess significant antimicrobial and anticancer activities, highlighting their potential for therapeutic applications (El-Mariah et al., 2006), (Kumar et al., 2013).
Synthesis Techniques : Advanced synthesis techniques for creating compounds with similar structural features have been developed, showcasing methods for achieving complex molecular architectures. This research is crucial for the design and production of new molecules with specific properties for various applications (Patel et al., 2012), (Rao et al., 2007).
Drug Development : The structural motifs found in N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine are common in drug development efforts, particularly for the creation of molecules with potential therapeutic benefits. Studies on similar compounds provide insights into the mechanisms of action, therapeutic efficacy, and optimization strategies for drug development (Moshafi et al., 2011), (Perregaard et al., 1992).
properties
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8OS/c1-12-3-4-14(19-11-12)20-15-5-6-16(23-22-15)25-7-9-26(10-8-25)18(27)17-13(2)21-24-28-17/h3-6,11H,7-10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFBSYNZRTGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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